molecular formula C10H10Cl2O B13617976 4-(2,6-Dichlorophenyl)butan-2-one

4-(2,6-Dichlorophenyl)butan-2-one

Cat. No.: B13617976
M. Wt: 217.09 g/mol
InChI Key: ILVJZDPRCQXNCD-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, featuring a dichlorophenyl group attached to the second carbon of the butanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)butan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method includes the use of a Grignard reagent, where 2,6-dichlorobenzyl chloride reacts with magnesium to form the Grignard reagent, which then reacts with butanone to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,6-Dichlorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular membranes, affecting their properties and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenyl)butan-2-one
  • 4-(2,3-Dichlorophenyl)butan-2-one

Comparison: 4-(2,6-Dichlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

InChI Key

ILVJZDPRCQXNCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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